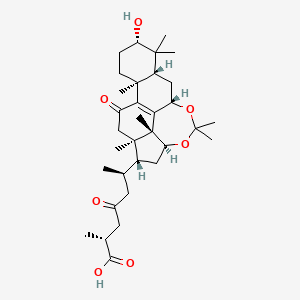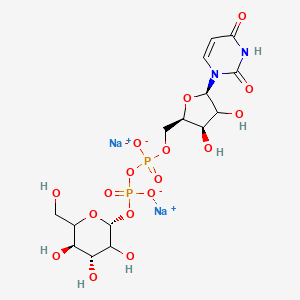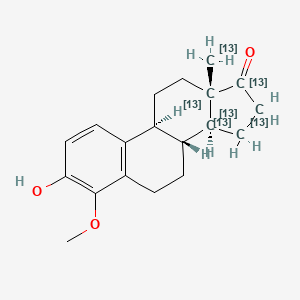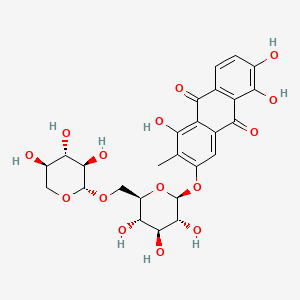
Carprofen-13C,d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carprofen-13C,d3 is a deuterium and carbon-13 labeled derivative of Carprofen, a nonsteroidal anti-inflammatory drug (NSAID). Carprofen is known for its multi-target inhibition of fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . The labeling with deuterium and carbon-13 makes this compound particularly useful in scientific research, especially in pharmacokinetic and metabolic studies.
Vorbereitungsmethoden
The synthesis of Carprofen-13C,d3 involves the incorporation of stable isotopes of hydrogen (deuterium) and carbon (carbon-13) into the Carprofen molecule. The synthetic route typically starts with the preparation of the labeled precursors, followed by their incorporation into the Carprofen structure through a series of chemical reactions. The exact synthetic routes and reaction conditions are proprietary and may vary between manufacturers . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Carprofen-13C,d3 undergoes various chemical reactions similar to its unlabeled counterpart. These reactions include:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound into its alcohol derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the aromatic ring of this compound. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Carprofen-13C,d3 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in studies involving the metabolic pathways of Carprofen, helping to elucidate the drug’s pharmacokinetics and dynamics.
Biology: In biological research, this compound is employed to study the interaction of Carprofen with various biological targets, including enzymes and receptors.
Medicine: this compound is used in preclinical studies to investigate the safety and efficacy of Carprofen and its derivatives.
Wirkmechanismus
The mechanism of action of Carprofen-13C,d3 is similar to that of Carprofen. It acts as a multi-target inhibitor of FAAH and COX enzymes. By inhibiting COX-1 and COX-2, this compound reduces the production of prostaglandins, which are mediators of inflammation and pain . The inhibition of FAAH leads to increased levels of endocannabinoids, which also contribute to its anti-inflammatory and analgesic effects .
Vergleich Mit ähnlichen Verbindungen
Carprofen-13C,d3 can be compared with other labeled NSAIDs, such as:
Ketoprofen-d3: Another deuterium-labeled NSAID used in similar pharmacokinetic studies.
Diclofenac-13C6: A carbon-13 labeled NSAID used for tracing metabolic pathways.
Eigenschaften
Molekularformel |
C15H12ClNO2 |
|---|---|
Molekulargewicht |
277.72 g/mol |
IUPAC-Name |
2-(6-chloro-9H-carbazol-2-yl)-3,3,3-trideuterio(313C)propanoic acid |
InChI |
InChI=1S/C15H12ClNO2/c1-8(15(18)19)9-2-4-11-12-7-10(16)3-5-13(12)17-14(11)6-9/h2-8,17H,1H3,(H,18,19)/i1+1D3 |
InChI-Schlüssel |
PUXBGTOOZJQSKH-KQORAOOSSA-N |
Isomerische SMILES |
[2H][13C]([2H])([2H])C(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O |
Kanonische SMILES |
CC(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[5-[[(3R)-3-[(2,6-dimethylpyridin-4-yl)methyl]piperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B12402582.png)

![[(4R,5R)-5-(azanidylmethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methylazanide;platinum(2+);propanedioic acid](/img/structure/B12402589.png)







![1-[2-(4-chlorophenyl)ethyl]-N-(6-methoxy-1,5-naphthyridin-4-yl)piperidine-4-carboxamide](/img/structure/B12402625.png)
![4,6-difluoro-N-[(1S,2S)-2-hydroxycyclohexyl]-1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]indole-3-carboxamide](/img/structure/B12402639.png)
